molecular formula C8H8Cl2O3S2 B14392849 [Dichloro(methanesulfonyl)methanesulfinyl]benzene CAS No. 89986-80-1

[Dichloro(methanesulfonyl)methanesulfinyl]benzene

Cat. No.: B14392849
CAS No.: 89986-80-1
M. Wt: 287.2 g/mol
InChI Key: ORRBZMUHYYFJFR-UHFFFAOYSA-N
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Description

[Dichloro(methanesulfonyl)methanesulfinyl]benzene is an organosulfur compound that features both sulfonyl and sulfinyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Dichloro(methanesulfonyl)methanesulfinyl]benzene typically involves the chlorination of methanesulfonic acid followed by further functionalization. One common method includes the reaction of methanesulfonic acid with thionyl chloride or phosgene to produce methanesulfonyl chloride . This intermediate can then be further reacted with appropriate reagents to introduce the sulfinyl group and attach it to a benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[Dichloro(methanesulfonyl)methanesulfinyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The sulfinyl and sulfonyl groups can be reduced to sulfides.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react under basic conditions to replace chlorine atoms.

Major Products

    Oxidation: Produces sulfone derivatives.

    Reduction: Produces sulfide derivatives.

    Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[Dichloro(methanesulfonyl)methanesulfinyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [Dichloro(methanesulfonyl)methanesulfinyl]benzene exerts its effects involves its electrophilic nature. The sulfonyl and sulfinyl groups can act as electrophiles, facilitating reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the sulfinyl group.

    Benzene derivatives: Various benzene derivatives with different functional groups can be compared based on their reactivity and applications.

Properties

CAS No.

89986-80-1

Molecular Formula

C8H8Cl2O3S2

Molecular Weight

287.2 g/mol

IUPAC Name

[dichloro(methylsulfonyl)methyl]sulfinylbenzene

InChI

InChI=1S/C8H8Cl2O3S2/c1-15(12,13)8(9,10)14(11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

ORRBZMUHYYFJFR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(S(=O)C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

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